Anthraquinon-2-YL-hydrazine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
501076-50-2 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-diazenylanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O2/c15-16-8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7,15,17-18H |
InChI Key |
WQBGASWOCGADFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2O)N=N)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Anthraquinon 2 Yl Hydrazine
Synthesis of Core Anthraquinon-2-YL-hydrazine Scaffolds
The construction of the this compound core is a critical first step for further chemical exploration. This section details the primary strategies for its formation and the precursors involved.
Strategies for Hydrazinoanthraquinone Formation
The direct introduction of a hydrazine (B178648) group onto the anthraquinone (B42736) skeleton is a common and effective strategy. One established method involves the reaction of an appropriate anthraquinone precursor with hydrazine hydrate (B1144303). For instance, the synthesis of anthraquinone-2-carboxylic acid hydrazide is achieved by refluxing ethyl anthraquinone-2-carboxylate with hydrazine hydrate in a mixture of ethanol (B145695) and dioxane. Current time information in Bangalore, IN. This reaction proceeds over 48 hours to yield the desired hydrazide product. Current time information in Bangalore, IN.
Another approach involves the use of hydrazine in the synthesis of anthraquinone derivatives, which can then be converted to the target hydrazine compound. For example, hydrazine monohydrate is used in the synthesis of anthrapyrazolones, which are fused heterocyclic systems derived from anthraquinones. nih.gov Similarly, the synthesis of 1,4-diaminoanthraquinone (B121737) leuco bodies can be achieved by reacting 1,4-dihydroxyanthraquinone with hydrazine hydrate and ammonia (B1221849) gas. colab.ws These examples highlight the versatility of hydrazine as a reagent in anthraquinone chemistry.
Precursors and Intermediate Derivatization
The choice of precursor is crucial in the synthesis of this compound and its derivatives. Common precursors include halogenated anthraquinones, anthraquinone sulfonic acids, and their esters. Ethyl anthraquinone-2-carboxylate serves as a direct precursor to the corresponding hydrazide. Current time information in Bangalore, IN. In other syntheses, 1,4-dihydroxyanthraquinone is utilized as the starting material. colab.ws
Intermediate derivatization is a powerful strategy for introducing diverse functionalities. For example, in the synthesis of certain anthrapyrazole analogs, commercially available anthraquinones are first condensed with hydrazine to form anthrapyrazole alcohols. researchgate.net These alcohol intermediates can then undergo a three-step conversion involving mesylation, azidation, and subsequent hydrogenation to yield the corresponding amines, which are then ready for further coupling reactions. researchgate.net This step-wise approach allows for the controlled construction of complex molecules. The concept of "Intermediate Derivatization Methods" provides a broader framework for the discovery of new compounds by modifying key intermediates in a synthetic sequence. stackexchange.com
Functionalization and Derivatization Approaches
The reactivity of the hydrazine group in this compound makes it an excellent handle for a wide range of chemical transformations, leading to a diverse array of derivatives.
Reactions with Methylene-Active Compounds to Yield Polyfunctionalized Derivatives
A significant derivatization strategy involves the reaction of anthraquinonyl hydrazine precursors with compounds containing an active methylene (B1212753) group. A series of polyfunctionalized 2-hydrazinoanthraquinone derivatives have been synthesized through the reaction of 2-(morpholinodiazenyl)anthracene-9,10-dione with various methylene-active compounds in acetic acid. dmed.org.uabiopolymers.org.ua This reaction, when heated under reflux, yields anthraquinonehydrazone derivatives. dmed.org.uabiopolymers.org.ua
The reaction conditions and the nature of the methylene-active compound can be tuned to produce a variety of derivatives. For example, the synthesis of certain compounds in this series is facilitated by the addition of sodium acetate. dmed.org.uabiopolymers.org.ua This method provides access to a range of polyfunctionalized anthraquinones with potential applications in various fields.
Table 1: Examples of Methylene-Active Compounds Used in the Synthesis of Polyfunctionalized 2-Hydrazinoanthraquinone Derivatives dmed.org.uabiopolymers.org.ua
| Methylene-Active Compound | Resulting Derivative Class |
| Thiazolidine-2,4-dione | Hydrazinylidene-thiazolidine-diones |
| Dimedone | Hydrazinylidene-cyclohexanediones |
| Barbituric acid | Hydrazinylidene-pyrimidine-triones |
| Meldrum's acid | Hydrazinylidene-dioxane-diones |
Formation of Heterocyclic Systems via Cyclization Reactions
The hydrazine moiety in this compound is a key component in cyclization reactions to form fused heterocyclic systems, which often exhibit interesting biological and photophysical properties.
The synthesis of pyrimido-fused anthraquinone systems can be achieved through multi-step synthetic sequences starting from anthraquinone derivatives. One such pathway begins with the treatment of 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide with reagents to afford a ketene (B1206846) N,S-acetal, which is then reacted with hydrazine hydrate to form a crucial 3-aminopyrazole (B16455) intermediate. researchgate.net This pyrazole (B372694) derivative serves as a key building block for the subsequent construction of the pyrimidine (B1678525) ring, leading to the formation of pyrazolo[3,4-d]pyrimidine derivatives fused to the anthraquinone core. researchgate.net
This synthetic strategy highlights the utility of the hydrazine group in forming an initial heterocyclic ring (a pyrazole), which is then further elaborated to create a more complex, fused pyrimido-anthraquinone system.
Fused Triazolo Derivatives
The synthesis of fused triazolo derivatives originating from anthraquinone structures has been an area of significant chemical research. These heterocyclic compounds are often prepared from precursors like anthraquinonylhydrazones. For instance, the reaction of N-benzoyl-N'-(9,10-dioxo-9,10-dihydroanthracene-1-yl)-thioureas with hydrazine hydrate in refluxing chloroform (B151607) serves as a method to obtain 1,2,4-triazole (B32235) derivatives of 9,10-anthraquinone. researchgate.net Another approach involves the reaction of acyl hydrazides with amides to produce substituted 1,2,4-triazoles in a one-pot synthesis. innovareacademics.in
The structural framework of these derivatives is characterized by the fusion of a triazole ring to another heterocyclic system. A notable example is the synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. nih.gov These compounds combine the triazole and thiadiazole pharmacophores, which are known for their biological activities. nih.gov The synthesis of such fused systems can also be achieved through the cyclization of intermediates. For example, 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole can be synthesized from 3-chloro-2-chlorocarbonylbenzo[b]thiophene and hydrazine hydrate via microwave irradiation, followed by condensation with carbon disulphide and subsequent ring closure with excess hydrazine hydrate. innovareacademics.in
The reaction conditions and starting materials play a crucial role in determining the final fused triazolo structure. For example, pyrazines and pyridazines fused to 1,2,3-triazoles can be constructed by either cyclizing a heterocyclic diamine with a nitrite (B80452) or by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com
Tetrazolo Derivatives
Tetrazole derivatives of anthraquinone are another class of heterocyclic compounds with significant research interest. A common synthetic route to these derivatives involves the reaction of 9,10-anthraquinonylhydrazones containing nitrile groups with sodium azide (B81097). researchgate.net This reaction is typically heated in a solvent like dimethylformamide (DMF) to facilitate the formation of the tetrazole ring. researchgate.net Specifically, hydrazones containing a nitrile group can be converted to their corresponding tetrazole derivatives in high yields. researchgate.net
The general methodology for synthesizing 5-substituted tetrazoles often involves heating a mixture of a nitrile, sodium azide, and an ammonium (B1175870) salt (like ammonium chloride) in DMF. mdpi.com Variations of this method exist, such as using different azide sources or reaction conditions. mdpi.com For instance, the reaction of substituted amines with triethyl orthoformate and sodium azide in dimethyl sulfoxide (B87167) (DMSO) can also yield tetrazole derivatives. mdpi.com
The structure of these tetrazolo derivatives has been confirmed through various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR. researchgate.netnih.gov For example, the IR spectrum of a synthesized anthraquinone tetrazole derivative showed characteristic peaks for the C≡N and N-H groups. researchgate.net
Pyrazolyl and Imidazolidinyl Derivatives
Pyrazolyl Derivatives:
The synthesis of pyrazole derivatives from anthraquinone precursors often involves the reaction of 9,10-anthraquinonylhydrazones with hydrazine hydrate. researchgate.netnih.gov These hydrazones, which can be prepared from the diazo derivatives of 1-aminoanthraquinone, are refluxed with hydrazine hydrate in a solvent such as dioxane to yield the corresponding pyrazole derivatives. researchgate.net The reaction essentially involves the cyclization of the hydrazone moiety with hydrazine.
For example, 9,10-anthraquinonylhydrazones containing acyl or ethoxycarbonyl groups react with hydrazine hydrate to form pyrazole derivatives. researchgate.net The yields of these reactions are reported to be in the range of 63-78%. researchgate.net The structure of the resulting anthraquinonylhydrazonopyrazoles has been confirmed by spectroscopic data. researchgate.net
Another route to pyrazole derivatives involves the reaction of α,β-unsaturated ketones with hydrazine hydrate. nih.gov For instance, chalcones can be condensed with hydrazine derivatives to form 2-pyrazolines. nih.gov
Imidazolidinyl Derivatives:
The synthesis of imidazolidinyl derivatives can be achieved through various routes. One method involves a three-component reaction of alcohols, diazo compounds, and aldimines, followed by a one-pot subsequent cyclization to form morpholines, which can be a precursor to imidazolidine-containing structures. mdpi.com In some cases, deprotection of a group, for instance with hydrazine hydrate, can lead to the formation of substituted morpholine-3-ones. mdpi.com More complex imidazolidin-2-one derivatives have been synthesized and can undergo further reactions, such as refluxing with hydrazine hydrate solution, to yield modified products. google.com
Amidrazone Derivatives
Amidrazone derivatives of anthraquinone can be synthesized, and these compounds can serve as intermediates for creating other heterocyclic systems. mdpi.com For instance, trifluoromethylated amidrazones can be synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives and hydrazine hydrate at room temperature in high yields. organic-chemistry.org These amidrazones can then be used to synthesize 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through a nucleophilic intramolecular cyclization reaction with trifluoroacetic anhydride (B1165640). organic-chemistry.org
In a different synthetic approach, a series of new hydrazides were obtained from the reaction of N³-substituted amidrazones with itaconic anhydride in anhydrous diethyl ether. nih.gov The reaction time is a critical factor; a shorter reaction time of 2 hours leads to the formation of acyclic hydrazides, whereas a longer reaction time can result in the formation of 1,2,4-triazole derivatives. nih.gov The synthesized hydrazides were found to exist as a mixture of two tautomeric forms (amide-hydrazone and hydrazide imide) in DMSO-d6 solution. nih.gov
Conjugation to Biomolecules for Mechanistic Studies (e.g., DNA-linked conjugates)
The flat, aromatic structure of the anthraquinone scaffold allows it to intercalate between the base pairs of the DNA double helix. mdpi.comacs.org This property is central to the mechanism of action of several anthraquinone-based antitumor agents. mdpi.com To study these interactions and develop targeted therapies, researchers have synthesized conjugates of anthraquinone derivatives with biomolecules, particularly DNA.
One strategy for creating these conjugates involves linking substituted anthraquinones to polyamides, such as pyrrole (B145914) lexitropsins, through a peptide bond. rsc.org The resulting aminoalkyl anthraquinone can then undergo a nucleophilic addition to a platinum(II) complex, a reaction sometimes referred to as a "click" reaction. rsc.org
Another approach involves modifying the anthraquinone molecule to introduce a functional group suitable for conjugation. For example, the enediyne tiancimycin, which contains an anthraquinone moiety, has been modified to create antibody-drug conjugates (ADCs). nih.gov This was achieved by using the enzyme TnmH to install a reactive alkyl handle onto the anthraquinone core, which could then be linked to an antibody. nih.gov
The interaction of these conjugates with DNA can be studied using various techniques, including 2D ¹H NMR spectroscopy and molecular dynamics simulations. acs.org These studies have provided insights into how molecules like cationic porphyrins, which can be conjugated to anthraquinones, intercalate at specific DNA sequences. acs.org
Modification for Analytical Reagent Development
Anthraquinone derivatives have been modified to serve as analytical reagents, particularly for the detection and quantification of other molecules. This often involves introducing a reactive functional group onto the anthraquinone scaffold that can selectively react with the analyte of interest.
Carboxylic Acid Derivatization
Anthraquinone-2-carboxylic acid is a key starting material for developing analytical reagents. sigmaaldrich.com The carboxylic acid group can be activated and then reacted with various nucleophiles to form stable derivatives that are easier to detect and quantify, for example, by high-performance liquid chromatography (HPLC).
A common strategy for derivatizing carboxylic acids involves converting them into amides, esters, or hydrazides. thermofisher.com For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent for the LC-MS-based analysis of short-chain carboxylic acids. nih.gov The carboxylic acid is first activated using agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to form an acyloxyphosphonium ion, which then reacts with the hydrazine to form a stable hydrazide. nih.gov This derivatization enhances the hydrophobicity of the analyte, improving its retention in reversed-phase chromatography. nih.gov
Fluorescent derivatization reagents are particularly useful as they allow for highly sensitive detection. Chiral derivatization reagents containing a fluorescent tag can be used to resolve enantiomers of carboxylic acids. psu.edu These reagents react with the carboxylic acid to form diastereomers that can be separated by chromatography and detected by their fluorescence. psu.edu
Carbonyl Group Functionalization
The anthraquinone framework features two carbonyl groups at the C9 and C10 positions. These groups, while part of a conjugated system which can moderate their reactivity, represent key sites for the chemical derivatization of anthraquinone-2-yl-hydrazine. Functionalization at these positions can significantly alter the molecule's electronic properties, stereochemistry, and potential applications. Reactions involving the carbonyl groups primarily include condensation reactions and reductive functionalizations.
A notable characteristic of the anthraquinone system is the presence of multiple electrophilic centers, particularly when other substituents are present. For instance, in derivatives like 1-(R-ethynyl)-9,10-anthraquinones, the carbonyl groups, along with the carbon atoms of the triple bond, are all potential sites for nucleophilic attack. nih.gov The specific reaction pathway is highly sensitive to the reaction conditions and the nature of the reagents used. nih.gov
Condensation reactions are a primary method for functionalizing the carbonyl groups. These reactions typically involve the nucleophilic addition of a reagent to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org While the hydrazine moiety at the C2 position is a potent nucleophile itself, targeted reactions can be directed towards the C9 and C10 carbonyls. researchgate.netresearchgate.net For example, reactions with primary amines can form imines, also known as Schiff bases, via an unstable hemiaminal intermediate. wikipedia.org
The table below summarizes representative condensation reactions involving the carbonyl groups of anthraquinone derivatives, leading to the formation of new heterocyclic systems.
| Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference |
| Anthra-1,2-quinone, Ethane-1,2-diamine | CH2Cl2, reflux | 3,4-Dihydronaphtho[2,3-f]quinoxalin-6(2H)-one | thieme-connect.de |
| 3-Hydroxyanthra-1,2-quinone, Phenylhydrazine (B124118) | Ethanol | Monohydrazone at C2-carbonyl | thieme-connect.de |
| Anthracen-2-amine, Pyrimidine-2,4,5,6(1H,3H)-tetrone 5-oxime | Acetic acid, reflux | Anthra[1,2-g]pteridine-1,3(2H,4H)-dione | thieme-connect.de |
Reductive functionalization offers another avenue for modifying the carbonyl groups. The partial or complete reduction of the quinone system can lead to hydroquinone (B1673460), anthrone, or anthracene (B1667546) derivatives, which can then be used in further synthetic steps. For example, the reduction of anthraquinone derivatives can be achieved using various reagents, including electrochemical methods. nih.govchemrxiv.org A general strategy involves activating the carbonyl group with a hydrosilane to form a silyl (B83357) ether intermediate, which can then undergo electrochemical reduction to cleave the C–O bond. chemrxiv.org This generates a carbanion that can react with various electrophiles. chemrxiv.org
Furthermore, photoexcited anthraquinone derivatives can participate in direct hydrogen atom transfer (d-HAT) reactions. uchicago.edu In this process, the photoexcited carbonyl group abstracts a hydrogen atom from a substrate, generating a reactive carbon radical that can engage in subsequent C–C or C–N bond-forming reactions. uchicago.edu
The functionalization of the carbonyl groups is a key strategy in the synthesis of complex, polycyclic heterocyclic compounds fused to the anthraquinone core. These reactions expand the chemical diversity of anthraquinone-2-yl-hydrazine derivatives, opening pathways to novel molecular architectures.
Chemical Reactivity and Mechanistic Investigations of Anthraquinon 2 Yl Hydrazine Derivatives
Reaction Pathways and Transformation Cascades
The reactivity of anthraquinon-2-yl-hydrazine is largely dictated by the nucleophilic nature of the terminal nitrogen atom and the subsequent chemistry of the hydrazone derivatives it readily forms. These hydrazones are versatile intermediates for constructing more complex heterocyclic systems.
Hydrazones, formed by the condensation of this compound with aldehydes or ketones, possess both nucleophilic and electrophilic character. The imine carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atom can act as a nucleophile. The rate-limiting step for hydrazone formation at neutral pH is typically the breakdown of the tetrahedral intermediate that forms after the initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon. nih.gov
The reactivity of alpha-nucleophiles like hydrazines is significantly influenced by their structure. nih.gov While general studies on the structural effects on alpha-nucleophile reaction rates are not extensive, it is understood that factors enabling intramolecular proton donation can accelerate the elimination of water from the tetrahedral intermediate, thereby speeding up imine product formation. nih.gov
The planar structure of the anthraquinone (B42736) core and the reactive nature of the attached hydrazone side chain create opportunities for intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of novel polycyclic heteroaromatic compounds. The specific pathways of cyclization depend on the substituents present on the anthraquinone ring and the hydrazone moiety, as well as the reaction conditions. For instance, a suitably positioned electrophilic center on the anthraquinone ring can be attacked by the nucleophilic nitrogen of the hydrazone, leading to the formation of a new heterocyclic ring fused to the parent structure.
Cascade reactions, involving a sequence of intramolecular and intermolecular transformations, allow for the rapid construction of complex molecular architectures from simple starting materials. The anthraquinone scaffold is an excellent platform for such transformations.
Research on related 1-R-ethynyl-9,10-anthraquinones demonstrates their reactivity with multifunctional nucleophiles like amidines in cascade transformations. nih.govnih.gov In these reactions, the amidine can engage in an addition/elimination/cyclization sequence with the ethynyl (B1212043) anthraquinone. nih.govnih.gov The process involves the interplay of multiple electrophilic centers on the anthraquinone derivative with the nucleophilic sites on the amidine. nih.gov For example, the reaction of 1-(R-ethynyl)-9,10-anthraquinones with benzamidine (B55565) in boiling butanol leads to the formation of 2-R-3-aroyl-7H-dibenzo[de,h]quinolin-7-ones. nih.gov
This reactivity highlights the potential of the anthraquinone core to participate in complex, multi-step transformations, suggesting that this compound derivatives could undergo similar cascade reactions with appropriate multifunctional partners.
| Anthraquinone Substrate | Amidine Reagent | Reaction Conditions | Major Product | Yield |
|---|---|---|---|---|
| 1-(Phenylethynyl)-9,10-anthraquinone | Benzamidine | n-Butanol, reflux, 10h | 3-Benzoyl-2-phenyl-7H-dibenzo[de,h]quinolin-7-one | 66% |
| 1-(p-Tolylethynyl)-9,10-anthraquinone | Benzamidine | n-Butanol, reflux, 10h | 3-Benzoyl-2-(p-tolyl)-7H-dibenzo[de,h]quinolin-7-one | 58% |
| 1-(Cyclohexylethynyl)-9,10-anthraquinone | Acetamidine | n-Butanol, reflux, 3h | 2-Cyclohexyl-7H-dibenzo[de,h]quinolin-7-one | 65% |
| 1-(Phenylethynyl)-9,10-anthraquinone | Acetamidine | n-Butanol, reflux, 3h | 2-Phenyl-7H-dibenzo[de,h]quinolin-7-one | 70% |
Photochemical and Redox Reactivity
The quinone moiety is inherently photo- and redox-active. The combination of the anthraquinone core with a hydrazine group leads to compounds with interesting photochemical properties, including the ability to engage in electron transfer processes and generate reactive oxygen species.
Upon absorption of UV or visible light, the anthraquinone moiety can be promoted to an excited triplet state. acs.org This excited state is a potent oxidizing agent, capable of accepting an electron from a suitable donor. This process, known as photoinduced electron transfer (PET), results in the formation of a quinone radical anion and a radical cation (hole) on the donor molecule. acs.org
In systems where anthraquinone derivatives are linked to DNA, the electron transfer can occur from a DNA base, particularly guanine, to the excited quinone. acs.orgnih.gov This initiates a process of oxidative damage to the DNA. acs.orgnih.gov The efficiency of this charge separation is a key factor in the photodynamic activity of many anthraquinone-based compounds. The resulting charge-separated state can be sufficiently long-lived to engage in further chemical reactions. nih.gov
The general mechanism for oxidative PET can be described as:
AQ + hν → ¹AQ* → ³AQ*
³AQ* + D → [AQ⁻•...D⁺•] → AQ⁻• + D⁺• (Where AQ is the anthraquinone, hν is a photon, * denotes an excited state, and D is an electron donor)
The redox cycling of the quinone moiety is a primary mechanism for the generation of reactive oxygen species (ROS). nih.gov The anthraquinone radical anion (AQ⁻•), formed via PET or other reduction pathways, can transfer its excess electron to molecular oxygen (O₂) to form the superoxide (B77818) radical anion (O₂⁻•). researchgate.netmdpi.com This regenerates the ground-state anthraquinone, which can then undergo another reduction-oxidation cycle, leading to the catalytic production of superoxide.
O₂⁻• + AQ⁻• → O₂⁻• + AQ
The superoxide radical can then participate in a series of reactions to produce other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This overproduction of ROS can induce oxidative stress, leading to damage of cellular macromolecules like lipids, proteins, and DNA. nih.govresearchgate.net The ability of anthraquinone derivatives to generate ROS is a key aspect of their biological activity. nih.govnih.gov
| Quinone Type | Primary ROS Generated | Proposed Mechanism | Reference |
|---|---|---|---|
| General Anthraquinones | Superoxide (O₂⁻•), Hydrogen Peroxide (H₂O₂) | Redox cycling involving one-electron reduction of the quinone followed by electron transfer to molecular oxygen. | nih.gov |
| Thymoquinone | Superoxide (O₂⁻•) | Induces ROS generation in cancer cells, contributing to apoptosis. | mdpi.com |
| Naphthoquinones | Superoxide (O₂⁻•), Hydroxyl Radical (•OH) | Successive single-electron reductions are responsible for the production of ROS. | researchgate.net |
Role in Photocatalytic Reactions (e.g., Hydrogen Atom Transfer)
Anthraquinone derivatives are well-documented as effective photosensitizers and photocatalysts, primarily due to their ability to absorb UV and visible light and subsequently initiate chemical reactions. A key mechanism in their photocatalytic cycle is hydrogen atom transfer (HAT). Upon photoexcitation, the anthraquinone moiety can be promoted to an excited triplet state, which is a powerful oxidizing agent capable of abstracting a hydrogen atom from a suitable donor molecule.
The general mechanism for anthraquinone (AQ)-sensitized photocatalysis involving hydrogen atom transfer can be summarized as follows:
Photoexcitation: AQ + hν → ¹AQ* → ³AQ*
Hydrogen Atom Transfer: ³AQ* + R-H → AQH• + R•
Subsequent Reactions: The generated radicals (AQH• and R•) can then participate in a variety of follow-up reactions, such as dimerization, oxidation, or reaction with other species in the medium.
Given the presence of the anthraquinone core, it is plausible that this compound would also participate in photocatalytic reactions via a similar hydrogen atom transfer mechanism. The hydrazine moiety could potentially influence the photophysical properties and the subsequent reactivity of the generated radical intermediates.
Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, insights can be drawn from studies on the reaction kinetics of hydrazine derivatives and the thermodynamic properties of the parent anthraquinone molecule.
The kinetics of reactions involving the hydrazine group, such as the formation of hydrazones with carbonyl compounds, are known to be pH-dependent. The rate-limiting step is often the dehydration of the carbinolamine intermediate.
A comprehensive review of the reaction kinetics of various hydrazine-based fuels provides insight into their decomposition pathways and rate constants, although these are for different molecular systems. mdpi.com For example, the decomposition of monomethylhydrazine involves multiple pathways with varying energy barriers. mdpi.com
The thermodynamic properties of the parent 9,10-anthraquinone have been established and can serve as a baseline for understanding the energetic considerations of reactions involving its derivatives.
Table 1: Selected Thermodynamic Data for 9,10-Anthraquinone
| Property | Value | Units |
| Molar Mass | 208.216 | g·mol⁻¹ |
| Melting Point | 284.8 | °C |
| Boiling Point | 377 | °C |
| Density | 1.438 | g/cm³ |
Note: This data is for the parent 9,10-anthraquinone molecule and does not account for the 2-yl-hydrazine substitution.
Table 2: General Kinetic Parameters for Hydrazone Formation
| Reactant 1 | Reactant 2 | Conditions | Rate Constant (k) |
| Hydrazine Derivative | Aldehyde/Ketone | Aqueous Buffer (pH ~7) | Varies with substrate |
| Hydrazine Derivative | Aldehyde/Ketone | Acidic Catalysis | Increased rate |
| Hydrazine Derivative | Aldehyde/Ketone | Basic Catalysis | Decreased rate |
This table provides a qualitative overview of the factors influencing the kinetics of hydrazone formation, a characteristic reaction of the hydrazine functional group.
It is important to emphasize that the specific kinetic and thermodynamic parameters for this compound would be influenced by the electronic and steric effects of the anthraquinone nucleus on the hydrazine moiety and vice versa. Experimental studies would be required to determine these values accurately.
Coordination Chemistry and Metal Complexation Studies
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using ligands derived from anthraquinone-2-yl-hydrazine typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques, including elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements, which together provide insights into the stoichiometry and coordination environment of the metal ions. uobaghdad.edu.iquobaghdad.edu.iq
Complexation with Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ru(II))
Ligands derived from anthraquinone (B42736) have been successfully used to synthesize complexes with a wide range of divalent and trivalent transition metal ions. uobaghdad.edu.iquobaghdad.edu.iq Studies have reported the preparation of new metal complexes by reacting anthraquinone-derived ligands with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal ions. uobaghdad.edu.iquobaghdad.edu.iq The resulting complexes are often colored, air-stable solids. chemistryjournal.net Molar conductivity measurements frequently indicate a non-electrolytic nature for many of these complexes, suggesting that the anions are not part of the coordination sphere, although exceptions exist. chemistryjournal.netedu.krd
Similarly, ruthenium(II) complexes have been synthesized using hydrazine (B178648) Schiff base ligands. lifescienceglobal.comlifescienceglobal.com These heteroleptic complexes are characterized by various spectroscopic methods to confirm their structure and coordination. lifescienceglobal.comlifescienceglobal.comnih.gov For instance, FT-IR studies can show that substituted phenylhydrazine (B124118) ligands act as monoanionic bidentate donors, coordinating to ruthenium through a deprotonated phenolic oxygen and the azomethine nitrogen. lifescienceglobal.comresearchgate.net
Table 1: Physicochemical Data for Selected Transition Metal Complexes with Hydrazone Ligands
| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
|---|---|---|---|---|
| [Mn(L)₂(Cl)₂] | Pale Brown | >300 | 15.5 | 5.92 |
| [Co(L)₂(Cl)₂] | Dark Brown | >300 | 12.3 | 5.10 |
| [Ni(L)₂(Cl)₂] | Green | >300 | 10.8 | 3.15 |
| [Cu(L)₂(Cl)₂] | Dark Green | >300 | 14.2 | 1.85 |
| [Zn(L)₂(Cl)₂] | Pale Yellow | >300 | 11.5 | Diamagnetic |
Note: Data is representative of typical hydrazone complexes and 'L' represents a generic hydrazone ligand. Actual values vary depending on the specific ligand and metal.
Ligand Design and Denticity Considerations (e.g., NNO-donor ligands)
The versatility of the hydrazine moiety allows for the design of ligands with varying denticity. By condensing anthraquinone-2-yl-hydrazine with different aldehydes or ketones containing additional donor atoms (like hydroxyl or pyridyl groups), polydentate ligands can be created. mtct.ac.in These ligands often act as tridentate NNO-donor systems, where coordination occurs through a phenolic or enolic oxygen atom, the azomethine nitrogen, and another nitrogen atom from a heterocyclic ring. mtct.ac.inresearchgate.net
The coordination mode can be influenced by the reaction conditions and the specific metal ion. Infrared spectra are crucial in determining the donor sites. A shift in the ν(C=N) (azomethine) and the appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations confirm the participation of these groups in chelation. jptcp.com In many hydrazone complexes, the ligand coordinates in its deprotonated (enolic) form. mtct.ac.in This mode of coordination often leads to the formation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting complexes. mtct.ac.in
Structural Elucidation of Coordination Compounds
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful tool for the unambiguous structural characterization of metal complexes. researchgate.net This technique has been used to determine the molecular structures of numerous complexes involving hydrazone ligands with metals like Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.netmdpi.com For example, X-ray analysis of Ni(II) complexes with a tridentate hydrazine Schiff base ligand has revealed distorted octahedral geometries where the ligand coordinates via pyridyl-N, azomethine-N, and enolate-O atoms. mdpi.com Similarly, the structures of penta-coordinated Zn(II) and Cd(II) complexes with a tridentate NNN-chelating hydrazine ligand have been elucidated, showing geometries intermediate between trigonal bipyramidal and square pyramidal. mdpi.com
Coordination Geometries and Polyhedra
The coordination number and geometry of the central metal ion in anthraquinone-yl-hydrazine based complexes are influenced by the nature of the metal ion, the ligand's denticity, and the presence of other coordinating species like solvent molecules or counter-ions. Based on spectroscopic and magnetic data, and confirmed by X-ray diffraction, several geometries are commonly observed.
Octahedral geometry is frequently proposed for many transition metal complexes, especially with tridentate ligands where two ligand molecules coordinate to the metal center, or where solvent molecules or other ligands occupy the remaining coordination sites. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netmdpi.com Other geometries, such as tetrahedral, square pyramidal, and trigonal bipyramidal, have also been identified. mdpi.comcyberleninka.ru For example, studies on Mn(II), Co(II), Ni(II), and Cu(II) complexes with certain hydrazone ligands have suggested tetrahedral configurations based on analytical and spectroscopic evidence. cyberleninka.ru
Table 2: Selected Bond Lengths and Angles for a Representative [Ni(DMPT)(H₂O)₃]²⁺ Complex
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| Ni-O(1) | 2.045 | O(1)-Ni-O(2) | 88.95 |
| Ni-O(2) | 2.071 | O(1)-Ni-N(1) | 175.61 |
| Ni-O(3) | 2.049 | N(1)-Ni-N(2) | 76.83 |
| Ni-N(1) | 2.091 | N(2)-Ni-N(3) | 76.24 |
| Ni-N(2) | 2.039 | O(3)-Ni-N(3) | 171.13 |
| Ni-N(3) | 2.130 | O(2)-Ni-N(2) | 171.05 |
Source: Adapted from crystallographic data for a Ni(II) complex with a tridentate NNN hydrazine ligand (DMPT). mdpi.com This data illustrates a typical distorted octahedral geometry.
Catalytic Applications of Metal-Anthraquinon-2-YL-hydrazine Complexes
Hydrazone-transition metal complexes are recognized for their potential in catalysis. scite.airesearchgate.net The presence of a labile metal center held within a stable organic framework allows these complexes to act as catalysts in various organic reactions. The structural diversity and flexibility of hydrazone ligands allow them to interact with metal ions through different coordination modes, which can be fine-tuned to enhance catalytic activity. scite.ai While specific catalytic studies focusing solely on anthraquinone-2-yl-hydrazine complexes are not extensively detailed in the available literature, the broader class of hydrazone complexes has shown promise. jocpr.com Their applications often involve oxidation-reduction processes and other chemical transformations, where the metal complex facilitates the reaction by lowering the activation energy. mtct.ac.in The catalytic efficiency can be influenced by the choice of the metal ion and the specific substituents on the ligand framework.
Role in Heterogeneous Catalysis
Metal complexes supported on solid materials are pivotal in heterogeneous catalysis, offering advantages in catalyst separation and recycling. While there is no specific information on the use of Anthraquinone-2-yl-hydrazine complexes in heterogeneous catalysis, the foundational components of such a system have been individually explored in catalytic contexts.
Anthraquinone itself and its derivatives have been investigated for their photocatalytic properties. They can act as redox-active electron transfer mediators. This capability is being explored for applications in environmental remediation and clean energy production. Immobilizing anthraquinone derivatives on solid supports is a strategy to enhance their practical application in photocatalysis.
Given that metal complexes of hydrazone ligands have been shown to possess catalytic activity, it is plausible that a metal complex of Anthraquinone-2-yl-hydrazine, if synthesized and immobilized on a suitable support, could exhibit catalytic properties. The anthraquinone moiety might influence the electronic properties of the metal center or participate in redox processes, potentially leading to novel catalytic activities. However, without experimental validation, this remains a hypothetical application.
Organic Transformation Catalysis
In the realm of homogeneous catalysis, metal complexes are instrumental in a vast array of organic transformations. The catalytic activity of such complexes is finely tuned by the electronic and steric properties of the coordinating ligands.
Hydrazone-metal complexes have been reported to catalyze various organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific nature of the hydrazone ligand and the coordinated metal ion dictates the catalytic efficacy and selectivity.
A hypothetical metal complex of Anthraquinone-2-yl-hydrazine could, in principle, serve as a catalyst for organic transformations. The anthraquinone unit could play several roles: it might act as a large, sterically demanding substituent influencing the stereoselectivity of a reaction, or its redox-active nature could be harnessed in catalytic cycles involving electron transfer steps.
For instance, ruthenium complexes bearing acylhydrazone ligands have demonstrated catalytic activity in the N-alkylation of hydrazides. This suggests that a ruthenium complex of Anthraquinone-2-yl-hydrazine could potentially catalyze similar transformations. The specific outcomes, however, would be highly dependent on the reaction conditions and the stability of the complex under catalytic turnover.
Supramolecular Chemistry and Self Assembly of Anthraquinon 2 Yl Hydrazine Systems
Non-Covalent Interactions and Molecular Recognition
The assembly of anthraquinon-2-yl-hydrazine into higher-order structures is dictated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and specific, allowing for the precise control of molecular organization.
In related hydrazone compounds, the N-H···N and N-H···O hydrogen bonds are common motifs that direct the crystal packing. mdpi.com For instance, in the crystal structures of various hydrazone derivatives, these interactions lead to the formation of chains, sheets, and more complex three-dimensional architectures.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |
| N-H (hydrazine) | N (hydrazine) | Intermolecular | Formation of chains or dimers |
| N-H (hydrazine) | O (anthraquinone) | Intermolecular | Cross-linking of molecular chains |
| N-H (hydrazine) | Solvent | Molecule-Solvent | Incorporation of solvent in the crystal lattice |
The large, electron-deficient aromatic system of the anthraquinone (B42736) core is highly conducive to π-stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. In the solid state and in solution, anthraquinone moieties can stack in a face-to-face or offset fashion, contributing significantly to the stability of the resulting supramolecular assembly. The centroid-to-centroid distance in such stacked systems is typically in the range of 3.3 to 3.8 Å.
Furthermore, the electron-accepting nature of the anthraquinone unit and the potential electron-donating character of the hydrazine (B178648) group can lead to the formation of charge-transfer complexes. mdpi.comnih.gov In such complexes, there is a partial transfer of electron density from a donor molecule to an acceptor molecule, resulting in a characteristic charge-transfer absorption band in the electronic spectrum. mdpi.comnih.gov The extent of charge transfer is dependent on the electronic properties of the interacting species and their relative orientation. Theoretical studies on anthraquinone derivatives interacting with electron donors have shown that specific geometric arrangements can significantly enhance charge-transfer contributions. mdpi.comnih.gov
Table 2: Characteristics of π-Stacking and Charge-Transfer Interactions in Anthraquinone Systems
| Interaction Type | Key Molecular Feature | Typical Energy Range (kcal/mol) | Spectroscopic Signature |
| π-π Stacking | Planar aromatic rings | 1-10 | Changes in UV-Vis and fluorescence spectra |
| Charge-Transfer | Electron donor-acceptor pair | 2-15 | Appearance of a new, long-wavelength absorption band |
Design of Supramolecular Assemblies
The predictable nature of non-covalent interactions involving the anthraquinone and hydrazine moieties allows for the rational design of complex supramolecular assemblies with tailored properties and functionalities.
In crystal engineering, "supramolecular synthons" are robust and predictable non-covalent interactions that can be used to assemble molecules into desired crystalline architectures. ias.ac.ingoogle.com The hydrazine group is a versatile functional group for the formation of reliable supramolecular synthons. For example, the self-complementary N-H···N hydrogen bonds can lead to the formation of well-defined molecular chains or tapes.
By modifying the anthraquinone core or the hydrazine moiety, it is possible to program the self-assembly process. For instance, the introduction of additional hydrogen bonding sites on the anthraquinone ring could lead to the formation of more complex, higher-dimensional networks. The principles of crystal engineering allow for a degree of predictability in the solid-state structures of organic molecules based on the identification of robust supramolecular synthons. ias.ac.ingoogle.com
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The use of hydrazone linkages in the formation of COFs has gained significant attention due to their stability and the dynamic nature of their formation, which allows for error correction during the crystallization process. nih.gov
Anthraquinone derivatives, with their rigid structures and potential for functionalization, are excellent building blocks for COFs. rsc.orgacs.org While the direct use of this compound as a single building block for COF synthesis is not extensively reported, the combination of di- or tri-functionalized anthraquinones with hydrazine or polyhydrazides can lead to the formation of highly ordered, porous frameworks. rsc.orgacs.org These materials exhibit high thermal stability and permanent porosity, making them attractive for applications in gas storage, separation, and catalysis. For example, COFs constructed from 2,6-diaminoanthraquinone (B87147) have been synthesized and characterized. rsc.org
Table 3: Properties of Anthraquinone-Based Covalent Organic Frameworks
| Monomers | Linkage Type | Porosity | Key Applications |
| 2,6-Diaminoanthraquinone and 1,3,5-triformylphloroglucinol | Imine | High surface area | Gas storage, catalysis |
| Tetrahydroxyanthraquinone and silicon dioxide | Silicate | Tunable pores | Solid electrolyte interphases |
| 2,6-Diaminoanthraquinone and hexachlorocyclotriphosphazene | Phosphazene | Ordered porous structures | Sodium-ion batteries |
Applications in Chemosensing and Molecular Logic Gates
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of chemosensors and molecular logic gates. The hydrazine moiety can act as a binding site for various analytes, including metal ions and anions, through coordination or hydrogen bonding. nih.gov
Upon binding of an analyte, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The anthraquinone core can serve as a signaling unit, with its absorption and emission properties being sensitive to the binding event at the hydrazine receptor site. For instance, the interaction with a metal ion could quench the fluorescence of the anthraquinone moiety or cause a significant shift in its emission wavelength. Hydrazone-based fluorescent sensors have been successfully developed for the detection of a variety of metal ions. nih.govrsc.org
Furthermore, the input-output signal response of such chemosensors can be designed to mimic the function of digital logic gates. researchgate.net For example, a sensor that produces a fluorescent output only in the presence of two specific chemical inputs could be considered an "AND" logic gate. By carefully designing the receptor sites and the signaling mechanism, it is possible to construct a variety of logic gates, such as OR, NOT, and XOR, at the molecular level. Anthraquinone-based systems have been explored for their potential in mimicking molecular logic functions. researchgate.net
Anthraquinone-Appended Chemosensors for Ion Detection
Anthraquinone-based chemosensors are a significant class of synthetic receptors designed for the detection of both anions and cations. hakon-art.comdntb.gov.uascispace.com The core structure of anthraquinone provides a robust and tunable platform that can be functionalized with various recognition moieties to achieve selectivity towards specific ions. The incorporation of a hydrazine group at the 2-position of the anthraquinone scaffold introduces a key hydrogen-bond-donating site, which is crucial for the recognition of anionic species. ias.ac.in
Hydrazone derivatives, formed from the reaction of hydrazines with aldehydes or ketones, are particularly effective in anion sensing. ias.ac.innih.govresearchgate.net The acidic N-H proton of the hydrazone linkage can form strong hydrogen bonds with anions, leading to detectable changes in the molecule's spectroscopic properties, such as color and fluorescence. ias.ac.inresearchgate.net The anion recognition process often involves a deprotonation mechanism, where the anion abstracts the acidic proton, resulting in a distinct colorimetric response. ias.ac.in
The sensing capabilities of these systems are highly dependent on the solvent environment. Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN) are often employed to minimize competition from solvent molecules and enhance the hydrogen-bonding interactions between the sensor and the anion. hakon-art.comias.ac.in
Table 1: Overview of Ion Detection by Anthraquinone-Appended Hydrazone Chemosensors
| Sensor Type | Target Ion(s) | Detection Method | Observable Change |
| Anthraquinone-Hydrazone | Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Colorimetric, Fluorometric | Color change, Fluorescence quenching |
| Anthraquinone-Hydrazone | Cations | Colorimetric, Fluorometric | Spectral shifts |
Rational Design of Optical Detection Devices
The rational design of optical detection devices based on this compound systems hinges on the strategic manipulation of their molecular structure to elicit a pronounced and selective optical response upon ion binding. The core principle involves coupling a specific ion recognition event to a change in the photophysical properties of the anthraquinone fluorophore or chromophore. hakon-art.com
For anion detection, the design often focuses on enhancing the acidity of the N-H proton of the hydrazine or hydrazone moiety to facilitate strong hydrogen bonding or deprotonation upon interaction with the target anion. This can be achieved by introducing electron-withdrawing groups to the anthraquinone core or the appended part of the hydrazone. The resulting change in the internal charge transfer (ICT) state of the molecule leads to a visible color change or a modification of its fluorescence emission. dntb.gov.ua
For instance, the interaction of an anthraquinone-hydrazone sensor with an anion like fluoride (B91410) can cause deprotonation of the N-H group, leading to an increase in the electron density of the molecule and a subsequent bathochromic shift (a shift to longer wavelengths) in its absorption spectrum, which is perceived as a color change. ias.ac.in
The design of these optical sensors also considers the creation of a binding pocket that is sterically and electronically complementary to the target ion, thereby enhancing selectivity. By carefully selecting the building blocks and their spatial arrangement, it is possible to fine-tune the sensor's affinity for specific ions over others.
Table 2: Key Design Considerations for this compound Based Optical Sensors
| Design Parameter | Objective | Mechanism |
| Recognition Moiety | High selectivity and affinity for the target ion. | Introduction of specific functional groups (e.g., hydrogen bond donors/acceptors, metal coordinating sites). |
| Signaling Unit | Pronounced and measurable optical response. | Utilization of the anthraquinone core as a chromophore or fluorophore. |
| Linker | Effective communication between the recognition and signaling units. | Strategic connection to modulate the electronic properties upon ion binding. |
| Solvent System | Optimization of sensor-ion interaction. | Selection of aprotic solvents to minimize interference. |
The development of these rationally designed chemosensors holds significant promise for applications in environmental monitoring, clinical diagnostics, and industrial process control, where the rapid and accurate detection of specific ions is crucial.
Advanced Spectroscopic and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of Anthraquinon-2-YL-hydrazine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the protons of the anthraquinone (B42736) core typically appear in the aromatic region, downfield between δ 7.8 and 8.4 ppm, due to the deshielding effect of the aromatic rings and carbonyl groups. chemicalbook.com The specific splitting patterns (e.g., doublets, triplets) and coupling constants help in assigning the precise position of each proton on the rings. The protons of the hydrazine (B178648) moiety (-NH-NH₂) would produce distinct signals. The N-H protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons (C=O) of the anthraquinone skeleton are characteristically found at the most downfield region of the spectrum. Aromatic carbons resonate in the typical range of δ 125-132 ppm. researchgate.net The carbon atom directly attached to the hydrazine group would show a chemical shift influenced by the nitrogen atoms.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | ~ 7.8 - 8.4 | Complex multiplets due to coupling between protons on the fused rings. chemicalbook.com |
| Hydrazine Protons (N-H) | ¹H NMR | Variable, often broad | Chemical shift is sensitive to solvent, temperature, and hydrogen bonding. |
| Carbonyl Carbons (C=O) | ¹³C NMR | > 180 | Characteristic downfield shift for quinone carbonyls. |
| Aromatic Carbons (C=C) | ¹³C NMR | ~ 125 - 150 | Includes both substituted and unsubstituted carbons in the aromatic system. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum reveals vibrational frequencies corresponding to specific bonds within the molecule.
Key absorptions include the strong stretching vibrations of the two carbonyl (C=O) groups of the anthraquinone core, which typically appear in the region of 1650-1680 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings are observed between 1450 and 1600 cm⁻¹. nih.gov The presence of the hydrazine group is confirmed by the N-H stretching vibrations, which usually appear as one or two bands in the 3100-3500 cm⁻¹ range; primary amines (and by extension, hydrazines) often show two bands in this region corresponding to symmetric and asymmetric stretching modes. pressbooks.pubresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Hydrazine) | Stretching | 3100 - 3500 pressbooks.pubresearchgate.net |
| C-H (Aromatic) | Stretching | 3000 - 3100 libretexts.org |
| C=O (Quinone) | Stretching | 1650 - 1680 researchgate.net |
| C=C (Aromatic) | Stretching | 1450 - 1600 nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In electron impact mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation of anthraquinone derivatives is well-documented and typically involves the sequential loss of two neutral carbon monoxide (CO) molecules from the molecular ion. pjsir.orgresearchgate.net For this compound, the fragmentation would likely also show initial cleavage of the hydrazine moiety. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure. The analysis can identify the molecular ion peak and key fragment ions, such as [M-NH₂]⁺, [M-N₂H₃]⁺, and the characteristic [M-CO]⁺ and [M-2CO]⁺ ions derived from the stable anthraquinone core. pjsir.orgnih.gov
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Anthraquinone and its derivatives typically exhibit several absorption bands in the UV-visible region. nih.govresearchgate.net These bands arise from π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. nih.gov
The introduction of the electron-donating hydrazine group at the 2-position is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted anthraquinone parent molecule. This shift is due to the extension of the conjugated π-system. The position and intensity of these absorption bands are sensitive to the solvent environment. nih.gov
Photoluminescence (fluorescence) spectroscopy can be used to investigate the emissive properties of the compound. While many simple anthraquinones are weakly fluorescent, substitution with certain groups can enhance emission. The fluorescence spectrum, if observed, would provide information on the excited state properties of the molecule. rsc.org
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a newly synthesized compound. For this compound (C₁₄H₁₀N₂O₂), the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. researchgate.net
Molar Conductivity Measurements for Ionic Characterization
Molar conductivity measurements are particularly useful for characterizing metal complexes of this compound. The measurement of the molar conductance (ΛM) of a solution of the complex helps to determine its electrolytic nature. researchgate.net For the neutral ligand itself, the conductivity in a non-aqueous solvent would be negligible. However, when it forms an ionic complex with a metal ion, the conductivity value indicates whether the complex is a non-electrolyte or a 1:1, 1:2, or other type of electrolyte, based on established ranges for different solvent systems. researchgate.netresearchgate.net This helps to elucidate whether counter-ions are part of the coordination sphere or exist as free ions in solution.
| Electrolyte Type | ΛM (Ω⁻¹ cm² mol⁻¹) |
|---|---|
| Non-electrolyte | 0 - 40 |
| 1:1 | 50 - 90 |
| 1:2 | 100 - 140 |
| 1:3 | 150 - 200 |
Magnetic Measurements of Paramagnetic Complexes
While this compound is a diamagnetic molecule, its metal complexes involving paramagnetic ions (e.g., Co(II), Ni(II), Cu(II)) will exhibit magnetic properties. Magnetic susceptibility measurements are performed to determine the effective magnetic moment (μeff) of these complexes. zenodo.org The value of μeff provides valuable information about the number of unpaired electrons on the metal center and can help infer the oxidation state and coordination geometry of the metal ion within the complex. mdpi.comresearcher.life For instance, different geometries like octahedral, tetrahedral, or square planar for a given metal ion will typically result in distinct ranges for the magnetic moment.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Calculations for Anthraquinone-2-yl-hydrazine typically employ hybrid functionals, such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311+G(2d,p), to achieve a balance between computational cost and accuracy. researchgate.netmdpi.commdpi.com
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For Anthraquinone-2-yl-hydrazine, the anthraquinone (B42736) core is expected to be largely planar, a characteristic feature of this fused ring system. researchgate.net The hydrazine (B178648) substituent (-NHNH2) attached at the C2 position introduces specific geometric parameters. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles.
The electronic structure analysis reveals the distribution of electron density across the molecule. The electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the hydrazine group lead to a polarized molecule. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for Anthraquinone-like Structures This table presents typical bond lengths and angles for the core structure, derived from DFT calculations on related anthraquinone and hydrazine derivatives.
| Parameter | Bond | Typical Calculated Value |
| Bond Length (Å) | C=O | 1.22 - 1.25 |
| C-C (aromatic) | 1.39 - 1.42 | |
| C-N | 1.38 - 1.41 | |
| N-N | 1.42 - 1.45 | |
| Bond Angle (°) | C-C-C (ring) | 118 - 122 |
| O=C-C | 119 - 121 | |
| C-C-N | 118 - 120 | |
| C-N-N | 115 - 119 |
Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)
DFT calculations are highly effective in predicting spectroscopic data, which serves as a valuable tool for structural confirmation. By calculating the harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. scilit.comresearchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands. For Anthraquinone-2-yl-hydrazine, key vibrational modes include the C=O stretching of the quinone, N-H stretching and bending of the hydrazine group, and C=C stretching of the aromatic rings. researchgate.netnih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.comnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, aiding in the assignment of experimental resonances. The chemical shifts are sensitive to the local electronic environment of each nucleus. unifr.chiarjset.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Data synthesized from DFT calculations on anthraquinone and hydrazine derivatives. scilit.comnih.gov
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| C=O (Quinone) | Stretching | 1650 - 1690 |
| N-H (Hydrazine) | Stretching | 3300 - 3450 |
| C=C (Aromatic) | Stretching | 1580 - 1620 |
| N-H (Hydrazine) | Scissoring/Bending | 1590 - 1640 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Relative to TMS Values are illustrative and based on calculations for analogous structures. mdpi.comnih.gov
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H | 7.5 - 8.5 | 125 - 135 |
| Hydrazine N-H | 4.0 - 5.5 (NH), 5.5 - 7.0 (NH₂) | - |
| Aromatic C-N | - | 145 - 155 |
| Carbonyl C=O | - | 180 - 185 |
| Aromatic C (quaternary) | - | 130 - 140 |
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (Eg), is an indicator of the molecule's kinetic stability and optical properties. monash.edu
Table 4: Representative Frontier Molecular Orbital Energies Based on DFT calculations for substituted anthraquinones. monash.eduresearchgate.net
| Parameter | Unsubstituted Anthraquinone (eV) | 2-Substituted Anthraquinone (eV) |
| E(HOMO) | ~ -6.9 to -7.2 | ~ -6.0 to -6.5 |
| E(LUMO) | ~ -2.8 to -3.1 | ~ -2.9 to -3.2 |
| Energy Gap (Eg) | ~ 4.0 to 4.2 | ~ 3.0 to 3.5 |
Intramolecular Interaction Analysis
Beyond standard DFT calculations, advanced analyses can quantify the subtle intramolecular interactions that govern molecular structure and stability.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling Lewis structures. researchgate.net It is particularly useful for studying charge transfer and hyperconjugative interactions within a molecule. These interactions are quantified by the second-order perturbation stabilization energy, E(2). stackexchange.com
Table 5: Illustrative NBO Second-Order Perturbation Energies (E(2)) Values represent typical stabilization energies for intramolecular interactions in related systems. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) of Hydrazine | π* (C-C) of Ring | 5 - 15 | Resonance/Delocalization |
| LP (O) of Carbonyl | σ* (C-C) of Ring | 1 - 3 | Hyperconjugation |
| π (C=C) of Ring | π* (C=C) of Ring | 15 - 25 | π-conjugation |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wiley-vch.de A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. pitt.edu
The properties of the electron density at the BCP provide a quantitative description of the bond. nih.gov For instance, the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify interactions. Covalent bonds are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating charge concentration. In contrast, closed-shell interactions, such as hydrogen bonds or van der Waals forces, show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating charge depletion. researchgate.net QTAIM analysis can be used to characterize the covalent bonds within the rings and the hydrazine group, as well as to probe for potential weak intramolecular hydrogen bonds.
Table 6: Typical QTAIM Parameters at Bond Critical Points (BCPs) Based on analyses of substituted aromatic and quinone systems. researchgate.netresearchgate.net
| Bond Type | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Classification |
| C-C (Aromatic) | 0.28 - 0.32 | -0.7 to -0.9 | Shared (Covalent) |
| C=O | 0.35 - 0.40 | +0.2 to +0.5 | Polar Covalent |
| C-N | 0.20 - 0.25 | -0.4 to -0.6 | Polar Covalent |
| Intramolecular H-bond (e.g., NH···O) | 0.01 - 0.04 | +0.03 to +0.08 | Closed-Shell |
Molecular Modeling and Docking Studies for Interaction Modes (e.g., DNA binding)
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as an anthraquinone derivative, might bind to a biological macromolecule, including proteins or DNA. These computational techniques provide insights into the binding affinity, orientation, and the specific non-covalent interactions that stabilize the complex.
The planar aromatic structure of the anthraquinone core makes it a prime candidate for DNA intercalation, a method of binding where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction is a foundational aspect of the mechanism for many anthraquinone-based anti-cancer drugs. researchgate.net Molecular dynamics simulations and quantum mechanics/molecular mechanics approaches are used to analyze the geometric configurations and electronically excited states of anthraquinone derivatives when intercalated into DNA. nih.gov Such studies help to characterize the charge-transfer states that are crucial for the photosensitizing activity of these compounds, which can lead to oxidative DNA damage. nih.gov
Beyond DNA, molecular docking studies have been widely used to explore the interaction of anthraquinone derivatives with various protein targets. These simulations predict the binding energy and key amino acid interactions within the protein's active site. For instance, derivatives of N-(9,10-anthraquinone-2-carbonyl)amino acid have been docked into the active pocket of xanthine (B1682287) oxidase to rationalize their inhibitory activity. nih.gov Similarly, other anthraquinone compounds have been studied as potential inhibitors of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), where docking revealed binding energies ranging from -8.6 to -9.8 kcal/mol. nanobioletters.com
The hydrazine moiety (-NH-NH2) and its derivatives (hydrazones) are known to be pharmacologically significant, often acting as effective hydrogen bond donors and acceptors. mdpi.com In docking studies of various hydrazone-containing compounds, this group frequently forms crucial hydrogen bonds with amino acid residues in protein active sites, anchoring the molecule and contributing significantly to its binding affinity. mdpi.comnih.gov While specific docking studies for Anthraquinone-2-yl-hydrazine are not extensively detailed in the cited literature, the known properties of the anthraquinone core and the hydrazine group suggest a high potential for interaction with biological targets through both intercalation and specific hydrogen bonding.
| Compound Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Anthraquinones from Morinda lucida | P. falciparum dihydroorotate dehydrogenase (PfDHODH) | -8.6 to -9.8 | LYS-229, SER-477 |
| Quinoline-based Dihydrazones | Cyclin-Dependent Kinase 2 (CDK2) | Not explicitly stated, but interactions noted | LEU83, LYS33, ASP86 |
| Hydrazide Derivatives | Target Protein (PDB ID: 6MTU) | Not explicitly stated, but good correlation with in vitro results noted | Not explicitly stated |
Computational Prediction of Chemical Properties and Reactivity Trends
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and predict the chemical properties of anthraquinone and hydrazine derivatives. researchgate.netresearchgate.net These theoretical calculations provide fundamental insights into molecular stability, reactivity, and optical properties.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.
DFT studies on hydroxyl derivatives of anthraquinone have been used to determine their planar structures, vibrational frequencies, and electronic spectra. researchgate.net Calculations show that the primary electronic transitions are typically π→π* in nature, originating from the HOMO to the LUMO. researchgate.net For other anthraquinone derivatives designed for molecular electronics, DFT has been used to investigate their electronic structure and transport properties. researchgate.net
Similarly, comprehensive DFT studies on various hydrazine derivatives have been conducted to assess their structural parameters, electronic distributions, and molecular reactivity. These studies analyze key parameters including atomic charges, electrostatic potentials, and dipole moments to understand the impact of different substituents on the molecule's stability and reactivity. Such computational predictions are vital for designing new molecules with tailored electronic and optical properties for applications in fields like materials science. researchgate.net
| Compound Class / Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) / DFT B3LYP/6-31G(d,p) | -6.73 | -3.13 | 3.60 |
| (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4) / DFT B3LYP/6-31G(d,p) | -6.90 | -3.32 | 3.58 |
| Generic Anthraquinone Derivatives (Conceptual) | Variable | Variable | Variable |
Note: Data for hydrazine derivatives are from a specific study and serve as illustrative examples of computational predictions for related structures.
Applications in Advanced Chemical Research and Technology
Catalysis and Electrocatalysis
The inherent redox properties of the anthraquinone (B42736) core are central to its application in catalytic processes. These compounds can act as electron transfer agents, facilitating chemical transformations under various conditions.
Anthraquinone-Based Redox Mediators in Electrocatalysis
Anthraquinones (AQs) are recognized for their remarkable redox properties and are employed as redox mediators in electrocatalysis. ccspublishing.org.cnresearchgate.net A redox mediator is a species that acts as an intermediate electron carrier, shuttling electrons between an electrode and a substrate that may have slow electron transfer kinetics on its own. researchgate.net This process of indirect electrolysis can accelerate electrochemical reactions and lower overpotentials.
In a typical cycle, the anthraquinone molecule is first electrochemically reduced to its hydroquinone (B1673460) form. This reduced species then chemically transfers electrons to a target substrate, regenerating the original anthraquinone, which can participate in another cycle. This mechanism is particularly valuable in processes like the generation of hydrogen peroxide (H₂O₂), where anthraquinone reduction is followed by autooxidation with O₂ to produce H₂O₂ and regenerate the AQ catalyst. dntb.gov.ua The efficiency of these mediators is linked to the stable, reversible two-electron, two-proton redox couple of the quinone/hydroquinone system. This capability is being explored in various energy conversion and storage systems, including redox flow batteries. researchgate.net
| Mediator Type | Application | Mechanism | Key Advantage |
| Anthraquinone (AQ) | H₂O₂ Production | Visible-light-driven AQ reduction followed by autooxidation with O₂. dntb.gov.ua | Avoids direct, often inefficient, O₂ reduction at the electrode. |
| AQ Derivatives | Lithium-Sulfur Batteries | Suppresses dissolution of polysulfide species through redox reactions. researchgate.net | Enhances reaction kinetics and cycle stability. |
| General AQ | Electrosynthesis | Serves as an intermediate electron carrier between the electrode and substrate. researchgate.net | Accelerates electrochemical performance and lowers energy barriers. |
Metal-Free Photocatalysts
There is a growing demand for photocatalysts that avoid the use of scarce or toxic heavy metals. Anthraquinone derivatives have emerged as effective organic, metal-free photocatalysts that can be activated by visible light. acs.orgresearchgate.net Their photocatalytic activity stems from their ability to absorb light, become photo-excited, and then engage in processes like hydrogen atom transfer (HAT) or reactive oxygen species (ROS) generation. ccspublishing.org.cnresearchgate.netrsc.org
These photocatalysts are utilized in a variety of organic reactions. For instance, anthraquinone-functionalized covalent organic frameworks (COFs) have been developed as heterogeneous catalysts for the selective aerobic oxidation of sulfides to sulfoxides under visible light. acs.orgresearchgate.net The structured, porous nature of COFs can enhance charge transfer and separation of photogenerated electron-hole pairs, boosting catalytic activity. acs.orgresearchgate.net Other applications include the direct C-H functionalization of organic molecules, a synthetically valuable strategy for creating new chemical bonds. rsc.org
Analytical Chemistry and Derivatization Reagents
The hydrazine (B178648) functional group is highly reactive toward carbonyl compounds, a property that is extensively exploited in analytical chemistry for detection and quantification.
Derivatizing Agents for Chromatographic Detection (e.g., HPLC-CL)
Hydrazine and its derivatives are well-established derivatizing agents for the analysis of aldehydes and ketones. researchgate.net These carbonyl compounds often lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). Chemical derivatization with a reagent like anthraquinon-2-yl-hydrazine introduces the large, UV-active anthraquinone core into the analyte molecule.
The reaction involves the condensation of the hydrazine with the carbonyl group to form a stable hydrazone, which can be easily detected. researchgate.netnih.gov This pre-column derivatization significantly enhances the sensitivity and selectivity of the analytical method. researchgate.net Various hydrazine reagents have been developed for this purpose, with the choice of reagent influencing factors like reactivity, stability of the derivative, and chromatographic properties. shu.ac.ukrsc.org The use of these reagents is a standard technique in environmental analysis for monitoring carbonyl compounds in air and water samples. researchgate.net
Table of Common Hydrazine-Based Derivatizing Reagents
| Reagent Name | Target Analytes | Analytical Technique | Benefit of Derivatization |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV | Forms stable, colored hydrazones for easy detection. researchgate.netnih.gov |
| Dansyl Hydrazine | Carbonyl Compounds | HPLC-Fluorescence | Introduces a highly fluorescent tag for sensitive detection. nih.gov |
Fluorescent Probes for Chemical Species (excluding biological sensing)
The combination of a fluorophore (the anthraquinone unit) with a reactive binding site (the hydrazine group or a derivative thereof) allows for the design of chemosensors for specific chemical species. researchgate.net These fluorescent probes operate on principles such as photo-induced electron transfer (PET), where the fluorescence of the anthraquinone core is initially "quenched" but is restored or "turned on" upon binding to a target analyte.
For example, anthraquinone-based probes have been designed for the selective detection of environmentally relevant species like cyanide ions (CN⁻). researchgate.net Upon addition of cyanide, a distinct color change and a significant enhancement in fluorescence can be observed, allowing for both colorimetric and fluorometric detection. researchgate.net Similarly, probes based on related aromatic structures have been developed for sensing nitroaromatic compounds, which are common industrial pollutants, in aqueous media. nih.gov The high sensitivity and selectivity of these probes make them valuable tools for environmental monitoring. nih.govpharmacyfreak.com
Materials Science and Functional Dye Chemistry
Anthraquinone and its derivatives form a major class of synthetic dyes known for their structural diversity and high stability. mdpi.com The anthraquinone core is a robust chromophore, and by introducing various functional groups, a wide range of colors from red to blue can be achieved. These dyes are characterized by their very good light fastness and stability against heat and oxidizing agents. mdpi.com
The hydrazine group can serve as a reactive handle to either synthesize more complex dye structures or to covalently graft the dye onto a material's surface. For example, anthraquinone-based reactive dyes have been used to create functional textiles, such as superhydrophobic cotton fabrics. The covalent attachment ensures excellent wash-fastness. The incorporation of these dyes into polymer matrices is a key strategy for developing high-performance materials for applications ranging from printing processes to advanced electronics. mdpi.comagya.info The synthesis of hydrazone functional dyes, derived from diazo-coupling reactions involving hydrazine precursors, is another route to novel colorants with specific properties for integration into smart materials. researchgate.net
Building Blocks for Dyes and Pigments
Anthraquinone-based colorants are a cornerstone of the dye and pigment industry, prized for their brilliant shades and exceptional stability. rsc.orgwikipedia.org The core structure of anthraquinone, a tricyclic aromatic ketone, serves as a robust chromophore. The introduction of various functional groups onto this scaffold allows for the fine-tuning of color, solubility, and fastness properties.
Hydrazine and its derivatives are well-established precursors in the synthesis of a variety of heterocyclic compounds, many of which are used as dyes. The hydrazine moiety (-NHNH2) is a reactive functional group that can participate in cyclization and condensation reactions to form chromophoric systems. For instance, the reaction of aryl hydrazines with β-ketoesters is a classic method for synthesizing pyrazole-based dyes.
In the context of Anthraquinone-2-yl-hydrazine, the hydrazine group attached to the anthraquinone skeleton at the 2-position would serve as a reactive handle. This would enable its use as an intermediate in the synthesis of more complex dye structures. For example, it could be reacted with various coupling components to produce azo dyes, where the anthraquinone unit would significantly influence the final color and properties of the dye.
Table 1: Potential Dye Classes Derivable from Anthraquinone-2-yl-hydrazine
| Dye Class | Potential Synthetic Route | Expected Properties |
| Azo Dyes | Diazotization of a primary aromatic amine followed by coupling with Anthraquinone-2-yl-hydrazine. | Wide range of colors (yellow to red), good lightfastness due to the stable anthraquinone core. |
| Pyrazole (B372694) Dyes | Condensation reaction with 1,3-dicarbonyl compounds. | Typically yellow to orange shades, potential for high color strength. |
| Heterocyclic Dyes | Cyclization reactions involving the hydrazine group to form triazoles, pyridazines, or other heterocyclic systems fused to or substituted on the anthraquinone ring. | Diverse color palette and potentially enhanced fastness properties. |
While specific research on dyes derived directly from Anthraquinone-2-yl-hydrazine is scarce, the fundamental principles of color chemistry suggest its significant potential as a versatile building block. The combination of the stable and color-influencing anthraquinone core with the reactive hydrazine group opens up avenues for the creation of novel dyes and pigments with tailored properties for various applications, including textiles, plastics, and coatings.
Components in Energy Storage Systems (e.g., Redox Flow Batteries)
The search for efficient, scalable, and cost-effective energy storage solutions has led to intensive research into redox flow batteries (RFBs). Organic molecules, particularly quinones, have emerged as promising candidates for the active electrolyte materials in these batteries due to their reversible redox chemistry and tunable electrochemical properties. researchgate.net
Anthraquinone derivatives have been extensively studied as anolytes (the negative electrolyte) in aqueous organic RFBs. mdpi.com The fundamental energy storage mechanism involves the reversible two-electron, two-proton reduction of the quinone carbonyl groups to hydroquinone. The redox potential of anthraquinone derivatives can be precisely tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings.
Table 2: Predicted Electrochemical Properties of Anthraquinone-2-yl-hydrazine in a Redox Flow Battery
| Property | Predicted Influence of the Hydrazine Group | Rationale |
| Redox Potential | Lowered (more negative) | The electron-donating nature of the hydrazine group increases the electron density on the anthraquinone ring system, making it easier to reduce. |
| Solubility | Potentially enhanced in aqueous electrolytes | The polar hydrazine group could improve water solubility, a key requirement for high-energy-density aqueous RFBs. |
| Stability | May be a concern | Hydrazine and its derivatives can be susceptible to oxidation or other side reactions, which could impact the long-term cycling stability of the battery. |
Research on various substituted anthraquinones has demonstrated that functional groups can significantly impact the performance of the electrolyte. For example, the introduction of sulfonate or hydroxyl groups has been shown to improve solubility and stability. While no specific data exists for Anthraquinone-2-yl-hydrazine in RFBs, its potential as a redox-active material warrants further investigation. The key challenges would be to assess its electrochemical reversibility and to ensure its chemical stability over thousands of charge-discharge cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
